molecular formula C12H15BBrFO2 B1522094 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 673456-16-1

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B1522094
CAS No.: 673456-16-1
M. Wt: 300.96 g/mol
InChI Key: DQRRGFNBYBOFHI-UHFFFAOYSA-N
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Description

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a bromomethyl group and a fluorophenyl group attached to a dioxaborinane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to undergo various chemical transformations. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The dioxaborinane ring can participate in cycloaddition reactions, forming stable cyclic structures. These properties make the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of both a bromomethyl group and a fluorophenyl group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

2-[2-(bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrFO2/c1-12(2)7-16-13(17-8-12)11-4-3-10(15)5-9(11)6-14/h3-5H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRRGFNBYBOFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660144
Record name 2-[2-(Bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673456-16-1
Record name 2-[2-(Bromomethyl)-4-fluorophenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 5
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2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Reactant of Route 6
2-(2-(Bromomethyl)-4-fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

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